DBCO-PEG2-PFP ester
Overview
Description
DBCO-PEG2-PFP ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a bifunctional reagent that is used for bioconjugation, which involves attaching a biomolecule to a synthetic molecule. The use of DBCO-PEG2-PFP ester has revolutionized the field of bioconjugation, making it easier to study biological processes and develop new therapies.
Scientific Research Applications
DBCO-PEG2-PFP ester is widely used in scientific research due to its ability to selectively bind to biomolecules. This compound is used in bioconjugation reactions to attach synthetic molecules to biological molecules, such as proteins, peptides, and nucleic acids. This has enabled researchers to study biological processes in detail and develop new therapies.
Mechanism Of Action
DBCO-PEG2-PFP ester works by forming a covalent bond with biomolecules that contain a free amine group. The reaction between DBCO-PEG2-PFP ester and the biomolecule forms a stable linkage that is resistant to hydrolysis. This mechanism of action makes DBCO-PEG2-PFP ester an ideal reagent for bioconjugation reactions.
Biochemical And Physiological Effects
DBCO-PEG2-PFP ester has minimal biochemical and physiological effects on biological systems. This makes it an ideal reagent for bioconjugation reactions, as it does not interfere with the biological activity of the biomolecule.
Advantages And Limitations For Lab Experiments
DBCO-PEG2-PFP ester has several advantages for lab experiments, including its ease of use, high efficiency, and selectivity. However, there are also some limitations to its use, such as the need for biomolecules with free amine groups and the potential for non-specific binding.
Future Directions
There are several future directions for the use of DBCO-PEG2-PFP ester in scientific research. One potential application is in the development of new therapies, such as targeted drug delivery systems. Another direction is the use of DBCO-PEG2-PFP ester in the study of biological processes, such as protein-protein interactions and gene expression. Additionally, the development of new bioconjugation techniques using DBCO-PEG2-PFP ester is an area of active research.
Conclusion
DBCO-PEG2-PFP ester is a versatile compound that has revolutionized the field of bioconjugation. Its ability to selectively bind to biomolecules has enabled researchers to study biological processes in detail and develop new therapies. With its ease of use, high efficiency, and selectivity, DBCO-PEG2-PFP ester is a valuable tool for scientific research.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F5N2O6/c33-27-28(34)30(36)32(31(37)29(27)35)45-26(42)13-15-43-17-18-44-16-14-38-24(40)11-12-25(41)39-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)39/h1-8H,11-19H2,(H,38,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONGBRUOEUCRRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F5N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-PEG2-PFP ester | |
CAS RN |
2304558-23-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304558-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.